

# Application Notes and Protocols for Bioconjugation using TCO-PEG2-NHS Ester

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## Compound of Interest

Compound Name: TCO-PEG2-NHS ester

Cat. No.: B8115160

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## Introduction

**TCO-PEG2-NHS ester** is a heterobifunctional crosslinker that plays a pivotal role in advanced bioconjugation strategies. This reagent integrates two highly efficient reactive groups: a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester. The TCO group facilitates rapid and specific bioorthogonal ligation with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.<sup>[1][2][3]</sup> This "click chemistry" reaction is notable for its exceptionally fast kinetics and its ability to proceed in complex biological environments without the need for a copper catalyst, which can be cytotoxic.<sup>[2][3]</sup>

The NHS ester group provides a means for covalent attachment to primary amines (-NH<sub>2</sub>) present on biomolecules such as proteins, antibodies, and peptides. The reaction between the NHS ester and an amine forms a stable amide bond. A short polyethylene glycol (PEG2) spacer enhances the solubility of the linker and can reduce steric hindrance, which may improve the accessibility and reactivity of the TCO group.

These characteristics make **TCO-PEG2-NHS ester** a versatile tool for a variety of applications, including the construction of antibody-drug conjugates (ADCs), fluorescent labeling of proteins and cells for imaging, and the development of targeted drug delivery systems.

## Chemical Properties and Reaction Mechanism

## TCO-PEG2-NHS Ester Specifications

Property	Value	Reference
Molecular Formula	C20H30N2O8	
Molecular Weight	426.47 g/mol	
Purity	>90%	
Storage	Store at -20°C, desiccated. Allow to warm to room temperature before opening.	
Stability	The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. The TCO group has a limited shelf life.	

## Reaction Scheme

The bioconjugation process using **TCO-PEG2-NHS ester** is a two-step process:

- **Amine Reaction:** The NHS ester reacts with primary amines on the biomolecule of interest (e.g., lysine residues on an antibody) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH between 7.2 and 9.0.
- **Bioorthogonal Ligation:** The TCO-modified biomolecule is then reacted with a tetrazine-containing molecule in a rapid and specific IEDDA cycloaddition. This reaction is highly efficient and can be performed at low concentrations.

## Key Performance Metrics

Quantitative Data on **TCO-PEG2-NHS Ester** Mediated Bioconjugation

Parameter	Value	Conditions	Reference
NHS Ester Hydrolysis Half-life			
4-5 hours	pH 7.0, 0°C		
10 minutes	pH 8.6, 4°C		
TCO-Tetrazine Reaction Kinetics			
Second-order rate constant (k <sub>2</sub> )	~2000 M <sup>-1</sup> s <sup>-1</sup>	9:1 Methanol/Water	
>800 M <sup>-1</sup> s <sup>-1</sup>	Aqueous buffer		
Conjugation Efficiency			
TCO-PEG4-NHS ester modification of a single-domain antibody	~65-85%	Not specified	
Improvement in TCO reactivity with PEG spacer	> 4-fold increase	Compared to a linker without a PEG spacer	

## Experimental Protocols

### Protocol 1: Antibody Labeling with TCO-PEG2-NHS Ester

This protocol describes the general procedure for labeling an antibody with **TCO-PEG2-NHS ester**.

Materials:

- Antibody of interest (in an amine-free buffer like PBS)
- **TCO-PEG2-NHS ester**

- Anhydrous DMSO or DMF
- Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Spin desalting columns or dialysis equipment for purification

#### Procedure:

- Antibody Preparation:
  - If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using a spin desalting column or dialysis.
  - Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
- **TCO-PEG2-NHS Ester** Solution Preparation:
  - Allow the vial of **TCO-PEG2-NHS ester** to warm to room temperature before opening to prevent moisture condensation.
  - Immediately before use, prepare a 10 mM stock solution of **TCO-PEG2-NHS ester** in anhydrous DMSO or DMF.
- Labeling Reaction:
  - Add a 10- to 20-fold molar excess of the **TCO-PEG2-NHS ester** stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
  - Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle mixing.
- Quenching the Reaction:
  - Add the Quenching Buffer to a final concentration of 50-100 mM.
  - Incubate for 15 minutes on ice to quench any unreacted **TCO-PEG2-NHS ester**.
- Purification:

- Remove excess, unreacted **TCO-PEG2-NHS ester** and byproducts using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS).
- Characterization and Storage:
  - Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled antibody with a fluorescently labeled tetrazine and measuring the absorbance.
  - Store the purified TCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

## Protocol 2: Two-Step Cell Surface Labeling

This protocol outlines a two-step method for labeling cell surface proteins. First, the cells are treated with a tetrazine-modified molecule that binds to a specific cell surface target. Then, a **TCO-PEG2-NHS ester**-labeled detection molecule (e.g., a fluorescent probe) is added.

Materials:

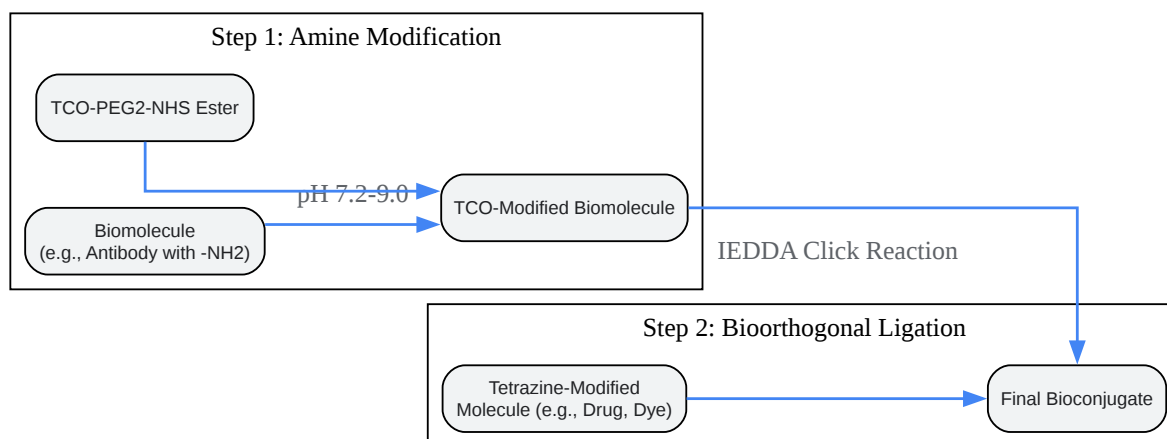
- Cells of interest in suspension
- Tetrazine-modified targeting molecule (e.g., antibody, ligand)
- **TCO-PEG2-NHS ester** labeled detection molecule (prepared as in Protocol 1)
- Cell culture medium or PBS with 1% BSA

Procedure:

- Cell Preparation:
  - Harvest cells and wash them with cold PBS containing 1% BSA.
  - Resuspend the cells to a concentration of  $1 \times 10^6$  cells/mL in cold PBS with 1% BSA.
- Primary Labeling with Tetrazine:

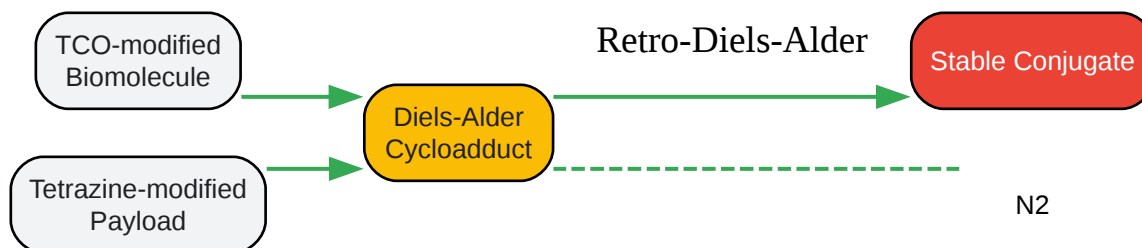
- Add the tetrazine-modified targeting molecule to the cell suspension at a pre-determined optimal concentration.
- Incubate for 30-60 minutes on ice or at 4°C with gentle agitation.
- Wash the cells twice with cold PBS with 1% BSA to remove unbound tetrazine-modified molecules.
- Secondary Labeling with TCO-conjugate:
  - Resuspend the cells in cold PBS with 1% BSA.
  - Add the **TCO-PEG2-NHS ester** labeled detection molecule to the cell suspension.
  - Incubate for 30-60 minutes on ice or at 4°C in the dark (if the detection molecule is a fluorophore).
  - Wash the cells twice with cold PBS with 1% BSA to remove the unbound TCO-conjugate.
- Analysis:
  - Resuspend the labeled cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

## Visualizations



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Caption: Workflow of bioconjugation using **TCO-PEG2-NHS ester**.



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## References

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